molecular formula C8H9F2NO B13598500 2-(2-Amino-1,1-difluoroethyl)phenol

2-(2-Amino-1,1-difluoroethyl)phenol

Cat. No.: B13598500
M. Wt: 173.16 g/mol
InChI Key: AVOCIEGWVOIMRY-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-difluoroethyl)phenol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of an amino group and a difluoroethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-difluoroethyl)phenol typically involves the reaction of 2-aminophenol with difluoroethylating agents. One common method is the reaction of 2-aminophenol with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-difluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenol derivatives.

    Substitution: Substituted phenols and difluoroethyl derivatives.

Scientific Research Applications

2-(2-Amino-1,1-difluoroethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Lacks the difluoroethyl group, making it less stable and less bioavailable.

    2-(2-Aminoethyl)phenol: Contains an ethyl group instead of a difluoroethyl group, resulting in different chemical properties.

    2-(2-Amino-1,1-difluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-(2-Amino-1,1-difluoroethyl)phenol is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(2-amino-1,1-difluoroethyl)phenol

InChI

InChI=1S/C8H9F2NO/c9-8(10,5-11)6-3-1-2-4-7(6)12/h1-4,12H,5,11H2

InChI Key

AVOCIEGWVOIMRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(F)F)O

Origin of Product

United States

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